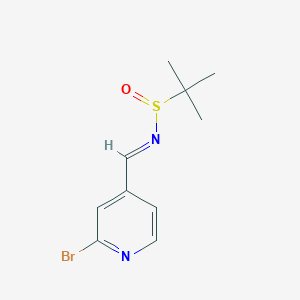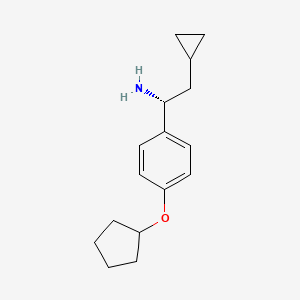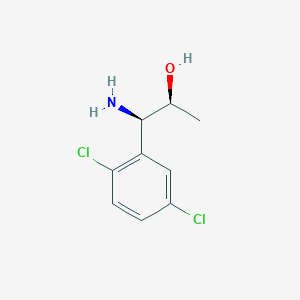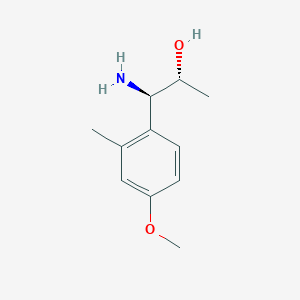![molecular formula C9H8BrClN2 B13047962 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine](/img/structure/B13047962.png)
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-A]pyridine skeleton is a key structure in many drugs and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the use of 2-amino-6-methyl-5-bromopyridine as a starting material. This compound undergoes a series of reactions, including halogenation and cyclization, to form the desired imidazo[1,2-A]pyridine derivative . The reaction conditions often involve the use of polar solvents such as methanol or ethanol under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction time and increases yield . Additionally, the use of environmentally benign solvents and catalyst-free approaches are preferred for large-scale production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium bicarbonate or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Involves the use of boronic acids and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have enhanced biological activities .
Scientific Research Applications
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-A]pyridine-2-carbohydrazide: Known for its anticonvulsant properties.
2-Bromo-6-methylpyridine: Used as a building block in the synthesis of nitrogen-containing heterocyclic compounds.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine: Investigated for its anti-proliferative activity against bacteria.
Uniqueness
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c1-6-8(10)2-3-9-12-7(4-11)5-13(6)9/h2-3,5H,4H2,1H3 |
InChI Key |
CCQVXCCCHGGRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)

![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)

![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)




